3,4-Dimethylcyclohexyl chloroformate

Description

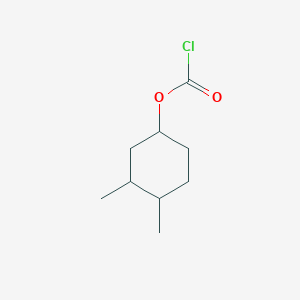

3,4-Dimethylcyclohexyl chloroformate is a chloroformate ester characterized by a cyclohexane ring substituted with methyl groups at the 3- and 4-positions and a reactive chloroformate (-O-CO-Cl) group. Chloroformates are electrophilic reagents widely used in organic synthesis to introduce protective groups (e.g., carbamates) or activate substrates for nucleophilic substitution. The 3,4-dimethyl substitution on the cyclohexyl ring introduces steric effects that influence reactivity and selectivity compared to other chloroformates. Synthetically, it is prepared via the reaction of 3,4-dimethylcyclohexanol with phosgene or safer alternatives like triphosgene under controlled conditions . Its solubility in organic solvents (e.g., dichloromethane, THF) and insolubility in water align with typical chloroformate behavior .

Properties

Molecular Formula |

C9H15ClO2 |

|---|---|

Molecular Weight |

190.67 g/mol |

IUPAC Name |

(3,4-dimethylcyclohexyl) carbonochloridate |

InChI |

InChI=1S/C9H15ClO2/c1-6-3-4-8(5-7(6)2)12-9(10)11/h6-8H,3-5H2,1-2H3 |

InChI Key |

FRTXPIBAOLUKNY-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCC(CC1C)OC(=O)Cl |

Origin of Product |

United States |

Preparation Methods

The synthesis of 3,4-Dimethylcyclohexyl chloroformate can be achieved through several methods. One common approach involves the reaction of 3,4-dimethylcyclohexanol with phosgene (COCl2) in the presence of a base such as pyridine. The reaction is typically carried out under anhydrous conditions to prevent the hydrolysis of the chloroformate group . Industrial production methods may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield .

Chemical Reactions Analysis

3,4-Dimethylcyclohexyl chloroformate undergoes various chemical reactions, including:

Substitution Reactions: It reacts with amines to form carbamates and with alcohols to form carbonate esters.

Hydrolysis: In the presence of water, it hydrolyzes to form 3,4-dimethylcyclohexanol and carbon dioxide.

Reaction with Carboxylic Acids: It forms mixed anhydrides when reacted with carboxylic acids.

Common reagents used in these reactions include bases like pyridine to absorb the HCl produced during the reaction . The major products formed depend on the specific reactants used, such as carbamates from amines and carbonate esters from alcohols .

Scientific Research Applications

3,4-Dimethylcyclohexyl chloroformate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,4-Dimethylcyclohexyl chloroformate involves nucleophilic substitution reactions. The chloroformate group (-OCOCl) is highly reactive and can be attacked by nucleophiles such as amines and alcohols. This leads to the formation of carbamates and carbonate esters, respectively . The reaction typically proceeds via a substitution nucleophilic internal (SNi) mechanism .

Comparison with Similar Compounds

Table 1: Key Structural and Physical Properties

| Compound | Structure | Molecular Formula | Molecular Weight (g/mol) | Solubility |

|---|---|---|---|---|

| 3,4-Dimethylcyclohexyl chloroformate | Cyclohexyl (3,4-dimethyl) | C₉H₁₅ClO₂ | 190.67 | Organic solvents (e.g., DCM) |

| Methyl chloroformate | CH₃-O-CO-Cl | C₂H₃ClO₂ | 94.50 | Organic solvents |

| Benzyl chloroformate | C₆H₅CH₂-O-CO-Cl | C₈H₇ClO₂ | 170.59 | Organic solvents |

| Cyclopentyl chloroformate | Cyclopentyl-O-CO-Cl | C₆H₉ClO₂ | 148.59 | Organic solvents |

| 2-Ethylhexyl chloroformate | Branched C₈H₁₇-O-CO-Cl | C₉H₁₇ClO₂ | 192.68 | Organic solvents |

Table 2: Reaction Rate Comparison (Relative to Methyl Chloroformate)

| Compound | Reaction Rate with Amines | Reaction Rate with Alcohols |

|---|---|---|

| Methyl chloroformate | 1.00 (Reference) | 1.00 (Reference) |

| Benzyl chloroformate | 0.45 | 0.30 |

| This compound | 0.25 | 0.20 |

| 2-Ethylhexyl chloroformate | 0.60 | 0.55 |

Table 3: Acute Exposure Guideline Levels (AEGL-1, 3) and Hazards

Biological Activity

3,4-Dimethylcyclohexyl chloroformate is a chemical compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

This compound is an acylating agent derived from chloroformic acid. Its structure allows it to participate in various chemical reactions, particularly in the synthesis of amides and esters. The compound's reactivity can be attributed to the presence of the chloroformate functional group, which is known for its electrophilic nature.

The biological activity of this compound primarily involves its interaction with nucleophiles, such as amines and alcohols. These interactions can lead to the formation of carbamates or esters, which may exhibit pharmacological effects. The specific pathways and targets of this compound in biological systems are still under investigation.

Modulation of Enzyme Activity

Chloroformates can also act as enzyme inhibitors. The interaction of this compound with specific enzymes could lead to modulation of metabolic pathways. For example, enzyme inhibition studies reveal that certain chloroformates can affect ATPase activity in multidrug-resistant (MDR) cancer cells, potentially reversing drug resistance mechanisms .

Case Studies and Research Findings

-

Study on P-glycoprotein Modulation :

- A study investigated various compounds' effects on P-glycoprotein (P-gp), a key player in drug resistance. While this compound was not specifically tested, related compounds demonstrated significant modulation of P-gp ATPase activity, indicating a potential role for this compound in overcoming drug resistance .

-

Synthesis and Evaluation :

- In synthetic chemistry research, derivatives of chloroformates were evaluated for their biological profiles. These studies often highlight the importance of structural modifications in enhancing biological activity. The findings suggest that similar modifications could be applied to this compound to improve its efficacy .

Data Table: Summary of Biological Activities

Q & A

Q. What are the recommended methodologies for synthesizing 3,4-dimethylcyclohexyl chloroformate in laboratory settings?

While direct synthesis protocols for this compound are not explicitly detailed in the provided evidence, analogous chloroformate synthesis typically involves reacting the corresponding alcohol (e.g., 3,4-dimethylcyclohexanol) with phosgene or a phosgene equivalent under anhydrous conditions. For example, chloroformates like benzyl or ethyl derivatives are synthesized via alcohol-phosgene reactions in inert solvents (e.g., dichloromethane) at controlled temperatures (0–5°C) to minimize side reactions . Researchers should optimize stoichiometry, solvent selection, and reaction time to improve yield and purity.

Q. What safety protocols are critical when handling this compound in laboratory experiments?

Chloroformates are highly reactive and lachrymatory. Key safety measures include:

- Use of fume hoods and personal protective equipment (PPE: gloves, goggles, lab coats).

- Immediate access to emergency eyewash stations and showers.

- Storage in airtight, chemically resistant containers away from moisture. First-aid protocols for accidental exposure (e.g., inhalation, skin contact) align with those for structurally similar compounds like chloromethyl chloroformate: move to fresh air, rinse affected areas with water, and seek medical attention .

Q. How can researchers determine acute toxicity thresholds for this compound using animal models?

Acute Exposure Guideline Levels (AEGLs) for chloroformates are typically derived from rodent studies. For example, 1-hour LC50 values for methyl chloroformate in rats were determined using bell jar exposure systems with analytical concentration monitoring . Researchers should:

- Design dose-response experiments with multiple exposure durations (10 min to 8 hours).

- Use standardized statistical models (e.g., probit analysis) to calculate lethal concentrations.

- Validate results against established guidelines (e.g., NRC 2001 protocols) .

Advanced Research Questions

Q. How can conflicting toxicity data between structurally similar chloroformates be resolved?

Discrepancies in toxicity values (e.g., between methyl and ethyl chloroformates) often arise from differences in reactivity, volatility, or metabolic pathways. To address contradictions:

Q. What analytical techniques are suitable for detecting this compound in complex biological matrices?

Derivatization techniques used for other chloroformates (e.g., ethyl chloroformate in amino acid analysis) can be adapted. Steps include:

- Extraction using solid-phase microextraction (SPME) to isolate the compound.

- Derivatization with agents like dansyl chloride to enhance detectability.

- Analysis via GC-MS or HPLC-UV, calibrated against known standards .

Q. How do steric effects from the 3,4-dimethylcyclohexyl group influence reactivity in carbamate synthesis?

The bulky cyclohexyl substituent may hinder nucleophilic attack during carbamate formation. Researchers should:

- Compare reaction kinetics with less sterically hindered analogs (e.g., benzyl chloroformate).

- Use kinetic isotope effects (KIE) or DFT calculations to study transition states.

- Optimize reaction solvents (e.g., polar aprotic solvents like DMF) to improve accessibility of the carbonyl group .

Data Analysis and Experimental Design

Q. How should researchers design studies to assess developmental toxicity of this compound?

Given the lack of developmental toxicity data for most chloroformates (e.g., methyl chloroformate ), a tiered approach is recommended:

- In vitro assays : Use zebrafish embryos or mammalian cell lines (e.g., V79 cells) to screen for teratogenicity.

- In vivo models : Administer subchronic doses to pregnant rodents, monitoring fetal malformations and maternal toxicity.

- Mechanistic studies : Evaluate oxidative stress biomarkers (e.g., glutathione depletion) to identify pathways of concern .

Q. What statistical models are most robust for analyzing dose-response relationships in chloroformate toxicity studies?

The "concentration-time-mortality" model by Ten Berge et al. (1986) is widely used for irritant gases and vapors. Key steps include:

- Log-linear regression to relate exposure concentration (C) and time (t) to mortality.

- Derivation of Haber’s Law constants (k = C^n × t) for extrapolating AEGL values .

- Validation via deviance tests to assess model fit (e.g., as in Table X.6.3 ).

Tables for Reference

| Comparative Toxicity of Chloroformates (Derived from Animal Studies) |

|---|

| Compound |

| ------------------------------- |

| Methyl Chloroformate |

| Benzyl Chloroformate |

| 2-Ethylhexyl Chloroformate |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.